Sphingosine is a naturally occurring long-chain amino diol that plays a crucial role in cellular signaling and has been identified as a potent inhibitor of protein kinase C (PKC) in vitro and in cell systems1. PKC is a family of enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues on these proteins, and it is implicated in various cellular processes including platelet activation1. The study of sphingosine and its analogs has been of significant interest in the development of pharmacological agents and therapeutic compounds.
The use of high-purity D-erythro-sphingosine has been explored as a pharmacological agent to inhibit PKC in human platelets1. The study demonstrated that synthetic D-erythro-sphingosine could be quickly taken up by intact human platelets and preferentially partition into the particulate fraction. It was also rapidly metabolized by the platelets, with significant degradation occurring within one minute of addition1. This rapid action and metabolism make D-erythro-sphingosine a candidate for further investigation in the modulation of platelet function and potentially in the treatment of thrombotic disorders.
In analytical chemistry, the trimethylsilylation of sphingolipid bases, including D-erythro-sphingosine, has been improved to yield derivatives with better stability2. This advancement is crucial for the analysis of sphingolipid bases using gas-liquid chromatography, as it allows for the separation of erythro and threo isomers of sphingosine and dihydrosphingosine2. This technique enhances the ability to study sphingolipid metabolism and the role of different sphingosine isomers in biological systems.
Novel D-erythro N-octanoyl sphingosine analogs have been synthesized and evaluated for their activity against drug-sensitive, endocrine-resistant, and chemoresistant breast cancer cells3. These analogs, including analog C, have shown to inhibit both cell viability and clonogenic survival, with some exhibiting significantly improved anti-survival activity compared to the parent compound3. This suggests that lipid analogs of D-erythro-sphingosine have therapeutic potential in treating chemo- and endocrine-resistant breast cancer, highlighting the importance of sphingosine derivatives in the development of new cancer treatments.
The asymmetric synthesis of D-erythro-sphingosine has been achieved through a five-step process, which includes an asymmetric aldol addition4. This synthetic approach is important for the production of D-erythro-sphingosine as a building block for cerebrosides and glycosphingolipids, which are essential components of cell membranes and play a role in cell recognition and signaling4. The availability of synthetic D-erythro-sphingosine is crucial for research and potential therapeutic applications involving sphingolipids.
D-erythro-N,N,N-Trimethylsphingosine Chloride is classified as a sphingolipid derivative. It falls under the category of bioactive lipids, which play significant roles in cellular signaling and membrane dynamics.
The synthesis of D-erythro-N,N,N-Trimethylsphingosine Chloride involves several chemical modifications to the sphingosine backbone. The key steps in its synthesis include:
D-erythro-N,N,N-Trimethylsphingosine Chloride has a complex molecular structure that can be described as follows:
D-erythro-N,N,N-Trimethylsphingosine Chloride participates in various chemical reactions, including:
Common conditions for these reactions include:
D-erythro-N,N,N-Trimethylsphingosine Chloride acts primarily by modulating cellular signaling pathways:
D-erythro-N,N,N-Trimethylsphingosine Chloride has several scientific applications:
D-erythro-N,N,N-Trimethylsphingosine Chloride (chemical formula: C₂₁H₄₄ClNO₂; molecular weight: 378.03 g/mol) is a quaternary ammonium derivative of sphingosine [1] . Its structure comprises an 18-carbon sphingoid base with conjugated trans-double bonds, a primary hydroxyl group at C1, a secondary hydroxyl group at C3, and a trimethylated amine at C2, which forms a chloride salt [2] . The stereochemistry is defined by the D-erythro configuration (2S,3R), which is critical for its biological activity. This configuration ensures optimal spatial orientation for interactions with lipid membranes and protein targets, as confirmed by nuclear magnetic resonance (NMR) and X-ray crystallography [8]. The chloride counterion stabilizes the charged trimethylazanium group, enhancing solubility in polar solvents [1].
Table 1: Atomic-Level Structural Features
Feature | Description |
---|---|
Systematic Name | [(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium chloride |
CAS Registry Number | 134962-48-4 |
Canonical SMILES | CCCCCCCCCCCCC/C=C/C@HO.[Cl-] |
Chiral Centers | C2 (S-configuration), C3 (R-configuration) |
Double Bond Geometry | Trans (E) at C4-C5 |
This compound appears as a white crystalline solid with a melting point of 72–74°C [1]. It exhibits high solubility in water (>10 mg/mL) and polar organic solvents (e.g., methanol, ethanol) due to its ionic quaternary ammonium group [1] [7]. The crystalline form is stabilized by intramolecular hydrogen bonding between the C1/C3 hydroxyl groups and the chloride ion, as well as van der Waals interactions between hydrophobic alkyl chains . Stability assessments indicate sensitivity to prolonged heat and light exposure; thus, storage at −20°C under inert atmosphere is recommended to prevent decomposition [1] [7]. Its log P (partition coefficient) remains uncharacterized, but the charged nitrogen suggests low lipid membrane permeability under physiological conditions.
Table 2: Physicochemical Profile
Property | Value/Range |
---|---|
Melting Point | 72–74°C |
Solubility (H₂O) | >10 mg/mL |
Storage Conditions | −20°C (long-term), anhydrous |
Appearance | White crystalline solid |
Hygroscopicity | Moderate; requires desiccated storage |
The synthesis begins with natural D-erythro-sphingosine extracted from bovine brain or synthesized via the Garner aldehyde method [2]. Key steps include:
Unlike natural sphingosine (pKₐ ~7.5), the permanent positive charge of the trimethylated derivative eliminates pH-dependent behavior, enhancing water solubility but reducing membrane diffusion [6] [8]. Functionally, it inhibits sphingosine kinases (SK1/SK2) but exhibits lower specificity than newer inhibitors (e.g., MP-A08) due to off-target effects on protein kinase C and ceramide synthases [6]. In vitro, it activates synaptobrevin in synaptic vesicles—a property absent in natural sphingosine—by modulating lipid-protein interfaces [5]. Unlike ceramides, its truncated N-acyl chain and quaternary amine fail to stimulate cholesterol efflux via ABCA1 transporters, underscoring the role of the unmodified amine and amide bond in lipid signaling [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7